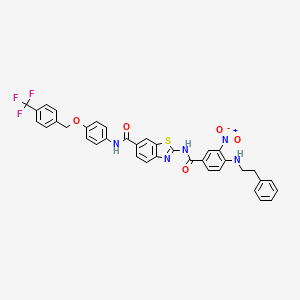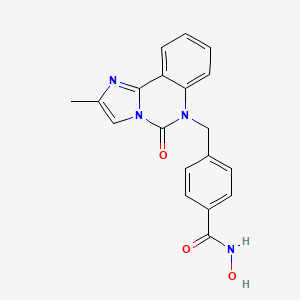
Uvaol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uvaol diacetate is a triterpenoid derivative sourced from the leaves of Nerium oleander L. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uvaol diacetate can be synthesized from uvaol, a natural pentacyclic triterpene. The synthesis involves the acetylation of uvaol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves the extraction of uvaol from plant sources such as Nerium oleander L. leaves. The extracted uvaol is then subjected to acetylation using acetic anhydride and a suitable catalyst. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Uvaol diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Uvaol diacetate is used as a precursor in the synthesis of other triterpenoid derivatives.
Industry: This compound is used in the formulation of cosmetic products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of uvaol diacetate involves multiple molecular targets and pathways:
Anti-inflammatory: This compound inhibits the production of nitric oxide and other inflammatory mediators.
Antioxidant: It scavenges reactive oxygen species, reducing oxidative stress in cells.
Anticancer: This compound induces cell cycle arrest and apoptosis in cancer cells by modulating the AKT/PI3K signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uvaol: A natural pentacyclic triterpene with similar pharmacological properties.
Betulin: Another triterpenoid with strong cytotoxic effects.
Lupeol: A triterpenoid known for its anti-inflammatory and anticancer activities.
Uniqueness of Uvaol Diacetate
This compound is unique due to its acetylated structure, which enhances its bioavailability and pharmacological potency compared to its parent compound, uvaol. The acetylation also improves its solubility, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C34H54O4 |
|---|---|
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
[(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-21-12-17-34(20-37-23(3)35)19-18-32(8)25(29(34)22(21)2)10-11-27-31(7)15-14-28(38-24(4)36)30(5,6)26(31)13-16-33(27,32)9/h10,21-22,26-29H,11-20H2,1-9H3/t21-,22+,26+,27-,28+,29+,31+,32-,33-,34-/m1/s1 |
Clé InChI |
BAZMEWBREGUVCK-QCNIQUMGSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)COC(=O)C |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

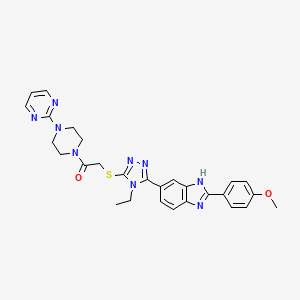
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
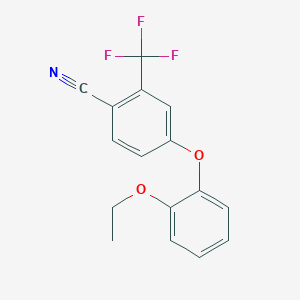
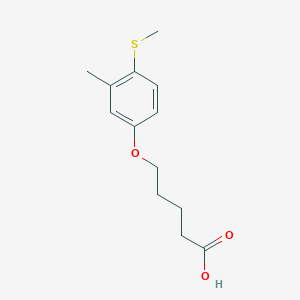
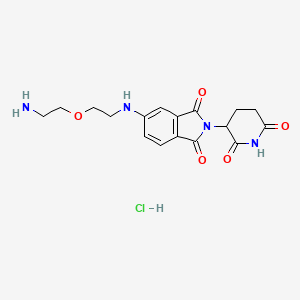
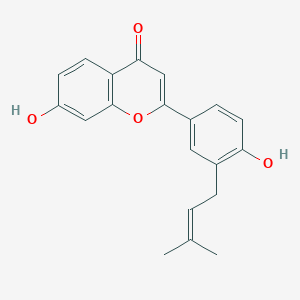
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)

